molecular formula C8H17Cl2F3N2 B13703541 trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride

trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride

Cat. No.: B13703541
M. Wt: 269.13 g/mol
InChI Key: HPZDXCVQWFIYNQ-UHFFFAOYSA-N
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Description

trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexanediamine backbone, which is further stabilized by two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride typically involves the reaction of 1,4-cyclohexanediamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclohexanediamine derivatives.

Scientific Research Applications

Biology: In biological research, trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings, where its unique properties can enhance performance characteristics.

Mechanism of Action

The mechanism of action of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

  • N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine
  • N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Monohydrochloride
  • N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Trifluoroacetate

Uniqueness: The dihydrochloride form of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine offers enhanced stability and solubility compared to its mono-hydrochloride or free base counterparts. The presence of two hydrochloride groups can also influence the compound’s reactivity and interaction with biological targets, making it a more versatile and effective compound in various applications.

Properties

Molecular Formula

C8H17Cl2F3N2

Molecular Weight

269.13 g/mol

IUPAC Name

4-N-(2,2,2-trifluoroethyl)cyclohexane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)5-13-7-3-1-6(12)2-4-7;;/h6-7,13H,1-5,12H2;2*1H

InChI Key

HPZDXCVQWFIYNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NCC(F)(F)F.Cl.Cl

Origin of Product

United States

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